![molecular formula C5H4ClN5 B13659679 6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a chlorine atom at the 6th position and an amine group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine typically involves the formation of the pyrazolopyrazine core followed by chlorination and amination steps. One common method starts with the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base. The resulting heteroaryl aldehyde intermediate is then isolated and further processed to introduce the amine group .
Industrial Production Methods
For industrial-scale production, continuous manufacturing processes have been developed. These processes involve the use of scalable and efficient reaction sequences that ensure high yield and purity of the final product. The continuous flow metalation/formylation followed by amination is a preferred method due to its efficiency and scalability .
化学反应分析
Types of Reactions
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution of the chlorine atom with an amine group results in the formation of various amine derivatives, which can have different biological activities.
科学研究应用
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of various pharmaceutical agents, including kinase inhibitors and other bioactive molecules.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.
Chemical Biology: The compound is employed in chemical biology for the development of probes and tools to study biological processes.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
作用机制
The mechanism of action of 6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine core structure and have comparable biological activities.
6-Chloro-1H-pyrazolo[3,4-b]pyridin-3-amine: This compound is structurally similar but contains a pyridine ring instead of a pyrazine ring.
Uniqueness
6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile building block in medicinal chemistry and its potential for developing novel therapeutic agents highlight its significance in scientific research.
属性
分子式 |
C5H4ClN5 |
|---|---|
分子量 |
169.57 g/mol |
IUPAC 名称 |
6-chloro-2H-pyrazolo[3,4-b]pyrazin-3-amine |
InChI |
InChI=1S/C5H4ClN5/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H3,7,9,10,11) |
InChI 键 |
JCJIMHUWCJZHQU-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(NN=C2N=C1Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




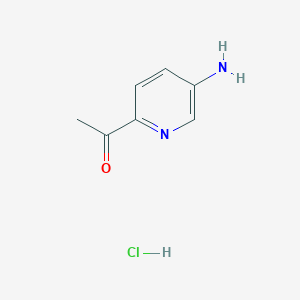
![5-[4-(3,5-diformylphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarbaldehyde](/img/structure/B13659609.png)


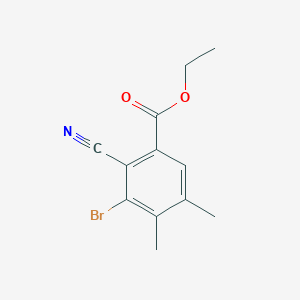
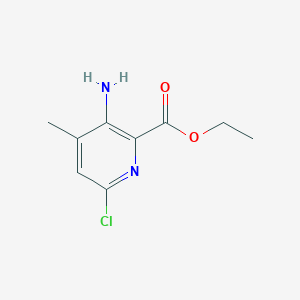
![Methyl 5-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B13659638.png)
![3-Chloro-4-methylbenzo[d]isoxazole](/img/structure/B13659645.png)
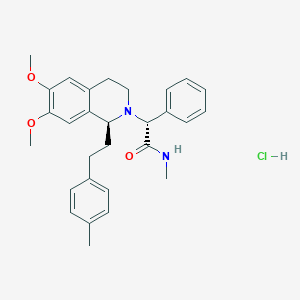
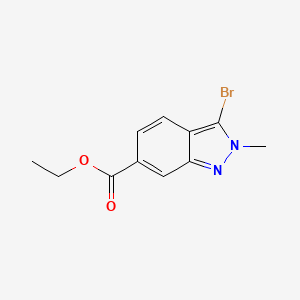
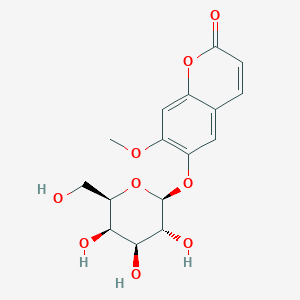
![5-Chlorothiazolo[4,5-d]pyrimidine](/img/structure/B13659676.png)
